molecular formula C8H16 B102464 2,3-Dimethyl-1-hexene CAS No. 16746-86-4

2,3-Dimethyl-1-hexene

Cat. No.: B102464
CAS No.: 16746-86-4
M. Wt: 112.21 g/mol
InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1-hexene can be synthesized through several methods. One common approach involves the dehydration of 2,3-dimethylhexanol using a strong acid like sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 2,3-dimethylhexane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1-hexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-dimethylhexan-2-ol using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 2,3-dimethylhexane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

    Oxidation: 2,3-Dimethylhexan-2-ol

    Reduction: 2,3-Dimethylhexane

    Substitution: 2,3-Dichlorohexane, 2,3-Dibromohexane

Scientific Research Applications

2,3-Dimethyl-1-hexene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: While not commonly used directly in biological studies, its derivatives can be used in the synthesis of biologically active molecules.

    Medicine: Derivatives of this compound can be used in the development of pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form an epoxide intermediate, which is then hydrolyzed to form the final product. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.

Comparison with Similar Compounds

  • 2,3-Dimethylbut-1-ene
  • 2,3-Dimethylpent-1-ene
  • 2,3-Dimethylhept-1-ene

Comparison: 2,3-Dimethyl-1-hexene is unique due to its specific molecular structure, which influences its reactivity and physical properties. Compared to 2,3-Dimethylbut-1-ene and 2,3-Dimethylpent-1-ene, it has a longer carbon chain, which affects its boiling point and solubility. Its reactivity in chemical reactions is also distinct due to the position of the double bond and the presence of methyl groups.

Properties

IUPAC Name

2,3-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLXQRZPKUFJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871261
Record name 2,3-Dimethylhex-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16746-86-4
Record name 2,3-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16746-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylhex-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylhex-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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